Methyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate
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Overview
Description
Methyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate typically involves the fluorination of a pyridine precursor. One common method is the reaction of 2-fluoro-4-methylpyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can further improve the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of Methyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.
Methyl 2-(5-methylpyridin-3-yl)acetate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
6-Fluoro-5-methylpyridin-3-ylamine: An amine derivative with distinct chemical behavior.
Uniqueness
Methyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate stands out due to the presence of both the ester and fluorine functional groups. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H10FNO2 |
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Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C9H10FNO2/c1-6-3-7(4-8(12)13-2)5-11-9(6)10/h3,5H,4H2,1-2H3 |
InChI Key |
RNYYAMBHYWPYSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1F)CC(=O)OC |
Origin of Product |
United States |
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